molecular formula C11H16NNaO3S B12664429 Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate CAS No. 6923-65-5

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate

Cat. No.: B12664429
CAS No.: 6923-65-5
M. Wt: 265.31 g/mol
InChI Key: UGVDMCBCPTXLJB-UHFFFAOYSA-M
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Description

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is a chemical compound with the molecular formula C11H16NNaO3S and a molecular weight of 265.30441 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate typically involves the reaction of 3-methylaniline with ethyl bromide to form N-ethyl-3-methylaniline. This intermediate is then reacted with sodium ethanesulfonate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 3-position of the phenyl ring and the ethyl group on the amino nitrogen contribute to its unique reactivity and interaction with molecular targets .

Properties

CAS No.

6923-65-5

Molecular Formula

C11H16NNaO3S

Molecular Weight

265.31 g/mol

IUPAC Name

sodium;2-(N-ethyl-3-methylanilino)ethanesulfonate

InChI

InChI=1S/C11H17NO3S.Na/c1-3-12(7-8-16(13,14)15)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

UGVDMCBCPTXLJB-UHFFFAOYSA-M

Canonical SMILES

CCN(CCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]

Origin of Product

United States

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